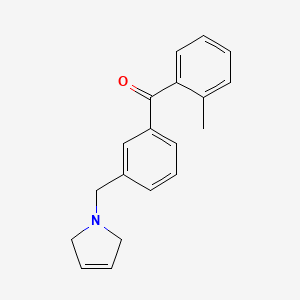

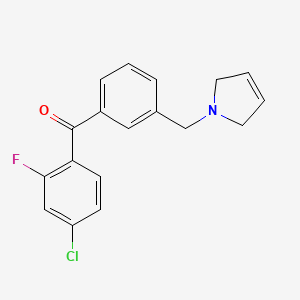

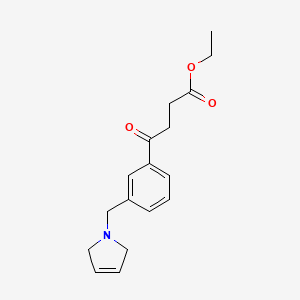

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, starting from benzophenone and using (4-bromobenzyl) phosphonic acid dimethyl ester as a reagent . This method could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" by incorporating the appropriate fluoro and pyrrolidinomethyl substituents at the corresponding positions on the benzophenone core.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of benzophenone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such computational methods could be applied to "this compound" to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be influenced by the presence of substituents. The study of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides an example of how the steric configuration can affect intermolecular interactions and potentially the chemical reactivity of the compound . The presence of bromo and fluoro groups in "this compound" could similarly impact its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as thermal stability, moisture absorption, and fluorescence, are key factors in determining their potential applications. The polyimides derived from a benzophenone-containing diamine monomer exhibited high glass transition temperatures, thermal stability, and mechanical strength, indicating their suitability for high-performance materials . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed aggregation-induced emission (AIE) characteristics, suggest that similar benzophenone derivatives could be used in optoelectronic devices . These properties would be important to investigate for "this compound" to assess its potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Triaryl Pyridines : 4-Fluoro phenacyl pyridinium bromide, a compound related to 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, was used in the synthesis of triaryl pyridines, showcasing the versatility of such compounds in organic synthesis (Agarwal, 2012).

- Fluorescence Properties : Compounds similar to this compound have been studied for their fluorescence properties, highlighting potential applications in materials science and photoluminescence research (Zuo-qi, 2015).

- Comparative Imaging Studies : The structural properties of related benzophenone-based labeling compounds have been utilized in comparative imaging studies involving PET and SPECT, demonstrating the compound's potential in diagnostic imaging (Li et al., 2003).

Applications in Organic Chemistry

- Grignard Reaction Studies : Related compounds have been used in educational settings to demonstrate the Grignard reaction, providing insights into organic chemistry and chemical education (Hein et al., 2015).

- Benzodiazepine Synthesis : The synthesis of benzodiazepines using related fluorinated compounds illustrates the role of such compounds in pharmaceutical chemistry (Johnströma et al., 1994).

Biochemical Research

- Antiproliferative Activity : Benzophenone derivatives, similar to the compound , have shown antiproliferative activity against cancer cells, suggesting potential in cancer research (Al‐Ghorbani et al., 2016).

- Photostability Enhancement in Fluorophores : The fluorination of fluorophores, a process related to the compound , can enhance their photostability and spectroscopic properties, suggesting applications in biochemical imaging and diagnostics (Woydziak et al., 2012).

Mechanism of Action

The mechanism of action for “4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone” is not specified in the searched resources. It’s important to note that the mechanism of action would depend on the specific application of the compound.

Safety and Hazards

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQWNNZFDLFGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643656 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898774-69-1 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)